molecular formula C12H11N3O B2356697 N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide CAS No. 2411279-90-6

N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide

Cat. No.: B2356697
CAS No.: 2411279-90-6
M. Wt: 213.24
InChI Key: FTCHNEOFDUDAKC-UHFFFAOYSA-N
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Description

N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide typically involves the formation of the imidazo[1,5-a]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of 2-aminopyridine with an appropriate alkyne under catalytic conditions. The reaction conditions often include the use of a copper catalyst and a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynoic acid, while reduction could produce N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynol .

Scientific Research Applications

N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-ylmethyl)but-2-ynamide
  • N-(Pyrimidin-5-ylmethyl)but-2-ynamide
  • N-(Imidazo[1,2-a]pyridin-6-ylmethyl)but-2-ynamide

Uniqueness

N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide is unique due to its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This core structure is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-3-12(16)14-6-10-4-5-11-7-13-9-15(11)8-10/h4-5,7-9H,6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCHNEOFDUDAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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